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Hydroxy-Beta-Sanshool - 97465-69-5

Hydroxy-Beta-Sanshool

Catalog Number: EVT-3167915
CAS Number: 97465-69-5
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hydroxy-Beta-Sanshool is a natural alkylamide compound found predominantly in the fruits of the Zanthoxylum genus, commonly known as Sichuan pepper or prickly ash. [, ] It belongs to a class of molecules known for their pungent taste and tingling sensation, contributing significantly to the sensory experience of various Asian cuisines. [] Scientific interest in Hydroxy-Beta-Sanshool stems from its potential pharmacological activities and its role in understanding sensory perception.

Source and Classification

Hydroxy-Beta-Sanshool is predominantly extracted from the pericarp of Zanthoxylum species, particularly Zanthoxylum bungeanum. This plant is native to East Asia and is well-known for its culinary and medicinal applications. The classification of Hydroxy-Beta-Sanshool falls under organic compounds, specifically within the category of alkylamides. Its chemical structure is characterized by a long hydrocarbon chain attached to an amide functional group.

Synthesis Analysis

The synthesis of Hydroxy-Beta-Sanshool can be approached through various methods, including both synthetic and extraction techniques.

Synthetic Routes:

  1. Wittig Reaction: A common method involves the Wittig reaction to construct the carbon skeleton. Key intermediates such as ethyl 2-oxoacetate and 2E,4E-hexadienal are reacted with phosphonium ylides to yield the desired product.
  2. Horner-Wadsworth-Emmons Reaction: This method has been employed to create the necessary diene structure, facilitating the formation of Hydroxy-Beta-Sanshool through subsequent reactions with amines.
  3. Oxidation and Reduction Reactions: Hydroxy-Beta-Sanshool can also be synthesized via oxidation of specific alcohols followed by reduction steps to achieve the final product.

Extraction Methods:
The industrial production typically involves:

  • Solvent Extraction: Utilizing solvents like ethanol or methanol to extract Hydroxy-Beta-Sanshool from dried Zanthoxylum pericarps.
  • Purification Techniques: Following extraction, methods such as recrystallization or chromatographic techniques are used to achieve high purity levels (≥98%).
Molecular Structure Analysis

Hydroxy-Beta-Sanshool has a complex molecular structure that can be represented by the molecular formula C16H25NOC_{16}H_{25}NO. The structure features:

  • A long carbon chain contributing to its hydrophobic properties.
  • An amide functional group which plays a crucial role in its biological activity.
  • Multiple double bonds that enhance its reactivity and interactions with biological systems.

Structural Data

  • Molecular Weight: Approximately 263.38 g/mol.
  • 3D Structure Visualization: Computational modeling can provide insights into its spatial configuration, which is essential for understanding its interactions with biological targets.
Chemical Reactions Analysis

Hydroxy-Beta-Sanshool undergoes various chemical reactions that can modify its structure and enhance its bioactivity:

  1. Oxidation Reactions:
    • Common oxidizing agents such as potassium permanganate can convert Hydroxy-Beta-Sanshool into carboxylic acids.
  2. Reduction Reactions:
    • Reducing agents like lithium aluminum hydride can reduce certain functional groups, potentially yielding alcohols or amines.
  3. Substitution Reactions:
    • Hydroxy-Beta-Sanshool can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups.

These reactions are critical for developing derivatives with enhanced properties or altered functionalities.

Mechanism of Action

The mechanism of action of Hydroxy-Beta-Sanshool primarily involves its interaction with transient receptor potential channels, specifically TRPV1 and TRPA1:

  • Target Interaction: Hydroxy-Beta-Sanshool activates TRPV1 and TRPA1 channels in sensory neurons, leading to depolarization and subsequent pain signaling.
  • Biochemical Pathways: The activation results in calcium influx into cells, triggering various intracellular signaling pathways that may influence pain perception and inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile includes absorption, distribution, metabolism, and excretion (ADME). Studies indicate that similar compounds like Hydroxy-Alpha-Sanshool exhibit stable metabolism in human liver microsomes.

Physical and Chemical Properties Analysis

Hydroxy-Beta-Sanshool exhibits distinct physical and chemical properties:

  • Physical State: Typically exists as a viscous liquid or solid at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water due to its hydrophobic nature.
  • Stability: Shows stability under controlled conditions but may degrade under extreme temperatures or pH levels.

Relevant Data

  • Melting Point: Approximately 60 °C (varies with purity).
  • Boiling Point: Not extensively documented but expected to be above 200 °C due to its complex structure.
Applications

Hydroxy-Beta-Sanshool has several scientific applications:

  1. Culinary Uses: Used as a flavoring agent in Asian cuisine due to its unique numbing sensation.
  2. Pharmaceutical Research: Investigated for its analgesic properties and potential use in treating pain-related conditions.
  3. Cosmetic Industry: Explored for incorporation into topical formulations due to its sensory effects on skin receptors.
  4. Functional Foods: Studied for potential health benefits related to anti-inflammatory and antioxidant activities.

Properties

CAS Number

97465-69-5

Product Name

Hydroxy-Beta-Sanshool

IUPAC Name

(2E,6E,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8+,13-12+

InChI Key

LHFKHAVGGJJQFF-UMYNZBAMSA-N

SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O

Isomeric SMILES

C/C=C/C=C/C=C/CC/C=C/C(=O)NCC(C)(C)O

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